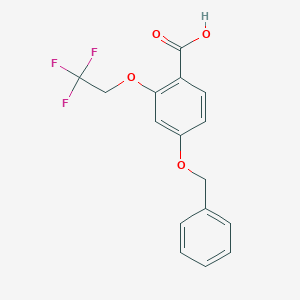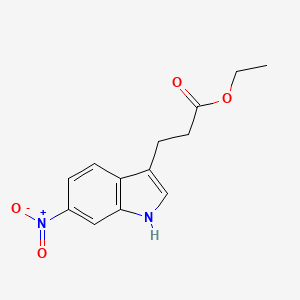
Ethyl 3-(6-Nitro-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD31977895” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in medicinal chemistry, organic synthesis, and industrial processes. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile tool for researchers and industry professionals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977895” typically involves a series of organic reactions that include the formation of key intermediates. The process often starts with the preparation of a precursor molecule, which undergoes several steps such as nucleophilic substitution, oxidation, and cyclization to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD31977895” is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial methods focus on maximizing efficiency, reducing waste, and ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD31977895” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
“MFCD31977895” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of “MFCD31977895” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
“MFCD31977895” can be compared with other similar compounds based on its structural features and chemical properties. Some similar compounds include:
Compound A: Known for its similar functional groups and reactivity, but with different biological activities.
Compound B: Shares a similar core structure but differs in the substituents, leading to variations in its chemical behavior.
Compound C: Exhibits comparable reactivity in certain reactions but has distinct physical properties.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
ethyl 3-(6-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-7-10(15(17)18)4-5-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
Clé InChI |
VNNIKARLOOLSCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


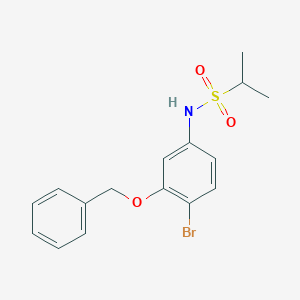
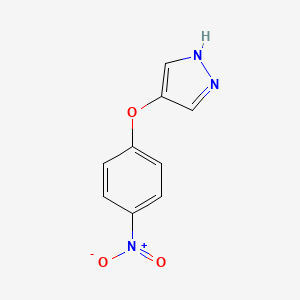
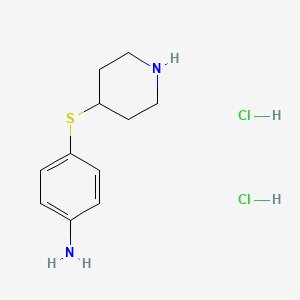


![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
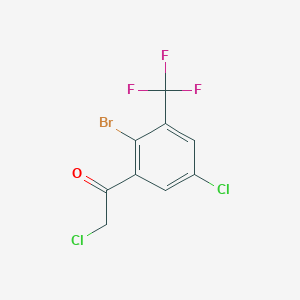

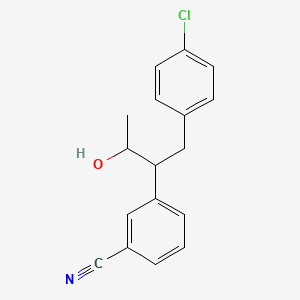
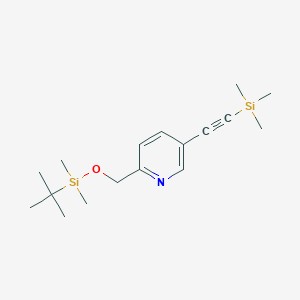
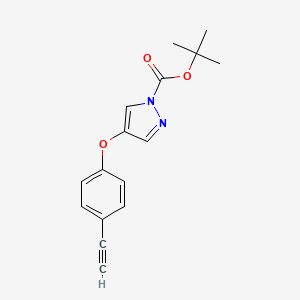
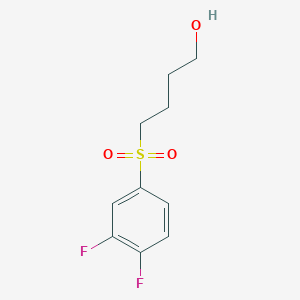
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
